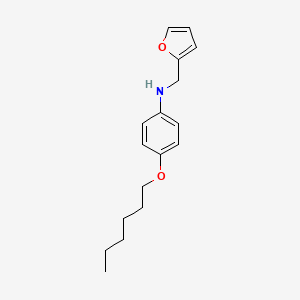

N-(2-Furylmethyl)-4-(hexyloxy)aniline

Description

Systematic Nomenclature and Structural Classification

This compound represents a sophisticated example of multiply substituted aromatic amine architecture, characterized by the systematic incorporation of distinct functional group moieties onto the fundamental aniline core structure. The compound's molecular formula of C₁₇H₂₃NO₂ reflects the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 273.37 grams per mole. This molecular composition indicates a substantial degree of structural complexity relative to the parent aniline molecule, which possesses the simple formula C₆H₅NH₂.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as N-(furan-2-ylmethyl)-4-hexoxyaniline, which precisely describes the substitution pattern present in the molecular structure. The nomenclature system clearly delineates the presence of a furan-2-ylmethyl group attached to the nitrogen atom of the aniline moiety, while simultaneously indicating the para-positioned hexyloxy substituent on the benzene ring. This dual substitution pattern creates a molecule that bridges multiple chemical classification systems, incorporating elements of heterocyclic chemistry through the furan ring, alkoxy aromatic chemistry through the hexyloxy group, and secondary amine chemistry through the N-substituted aniline framework.

The structural classification of this compound within broader chemical taxonomies reveals its position as a member of several important chemical families simultaneously. The compound functions as a substituted aniline derivative, specifically falling within the category of N-alkylated anilines due to the furylmethyl substitution on the nitrogen atom. Additionally, the presence of the para-hexyloxy group places the molecule within the alkoxy-substituted aromatic amine classification, which represents a significant subset of functionalizable aromatic compounds used in various synthetic applications.

| Structural Parameter | Value | Classification Significance |

|---|---|---|

| Molecular Formula | C₁₇H₂₃NO₂ | Complex substituted aniline |

| Molecular Weight | 273.37 g/mol | Medium molecular weight aromatic amine |

| CAS Registry Number | 1040687-26-0 | Unique chemical identifier |

| IUPAC Name | N-(furan-2-ylmethyl)-4-hexoxyaniline | Systematic nomenclature standard |

| InChI Key | AXLVBMJNAWAXEH-UHFFFAOYSA-N | Structural hash identifier |

Historical Context in Organoaminium Chemistry

The development of this compound as a synthetic target represents a natural evolution within the broader historical trajectory of organoaminium chemistry, which has its foundational origins in the mid-nineteenth century discoveries surrounding aniline derivatives. The historical context of this compound must be understood within the framework of aniline chemistry development, which began with Otto Unverdorben's initial isolation of aniline in 1826 through the destructive distillation of indigo, followed by subsequent characterizations by Friedlieb Runge and Carl Julius Fritzsche throughout the 1830s and 1840s.

The synthetic accessibility of compounds such as this compound became feasible through the progressive development of N-alkylation methodologies that emerged throughout the twentieth century. Historical precedents for N-alkylation of aniline derivatives can be traced to early methylation reactions, where aniline was treated with methanol at elevated temperatures over acid catalysts to produce N-methylaniline and N,N-dimethylaniline. These foundational transformations established the chemical principles that would later enable the synthesis of more complex N-substituted derivatives incorporating heterocyclic and extended alkyl chain functionalities.

The specific structural motifs present in this compound reflect the convergence of several distinct synthetic chemistry traditions that developed throughout the latter half of the twentieth century. The incorporation of furan-containing substituents represents an extension of heterocyclic chemistry principles that gained prominence as synthetic methodologies for accessing complex molecular architectures became more sophisticated. Similarly, the hexyloxy substitution pattern reflects the development of alkoxy aromatic chemistry, which became increasingly important as researchers recognized the utility of ether-linked substituents for modifying the electronic and physical properties of aromatic systems.

Contemporary synthetic approaches to accessing this compound and related structures have benefited significantly from advances in palladium-catalyzed N-alkylation methodologies, which have emerged as particularly effective tools for these transformations. These modern catalytic approaches represent a substantial improvement over historical synthetic methods, offering enhanced selectivity, milder reaction conditions, and broader substrate scope for the preparation of complex N-substituted aniline derivatives. The development of one-pot reductive alkylation procedures has further streamlined access to such compounds, enabling efficient synthetic routes that minimize the number of discrete chemical transformations required.

Position Within Aniline Derivative Taxonomies

This compound occupies a distinctive position within the comprehensive taxonomic classification of aniline derivatives, representing a multiply substituted aromatic amine that incorporates structural elements from several major subcategories of substituted anilines. The compound's classification within aniline derivative taxonomies must account for both the N-substitution pattern and the aromatic ring substitution pattern, each of which contributes distinct chemical and physical properties to the overall molecular profile.

Within the primary taxonomic division based on nitrogen substitution patterns, this compound belongs to the category of secondary aromatic amines, specifically those bearing N-alkyl substituents that incorporate additional functional groups. The furylmethyl substituent represents a particularly sophisticated example of N-alkylation, as it introduces a five-membered heterocyclic aromatic system that can participate in various electronic interactions with the parent aniline framework. This structural feature places the compound within the specialized subcategory of N-heteroarylmethyl anilines, which constitute an important class of molecules for medicinal chemistry and materials science applications.

The para-hexyloxy substitution pattern positions this compound within the alkoxy-substituted aniline family, which represents one of the major categories of ring-substituted aniline derivatives. Compounds bearing alkoxy substituents, particularly those with extended alkyl chains such as the hexyloxy group, exhibit distinctive electronic properties due to the electron-donating nature of the ether oxygen atom combined with the lipophilic character imparted by the alkyl chain. The specific positioning of the hexyloxy group in the para position relative to the amino group creates optimal conditions for electronic communication between these functional groups through the aromatic π-system.

The dual substitution pattern present in this compound creates a unique intersection between multiple aniline derivative classifications, resulting in a compound that exhibits properties characteristic of several different chemical families simultaneously. Research into related N-(2-furylmethyl)aniline derivatives has demonstrated that these compounds can undergo distinctive fragmentation patterns under mass spectrometric conditions, producing characteristic ion-radical complexes that reflect the electronic structure of the parent molecules. These studies have revealed that the charge distribution in such systems is primarily localized on either the furylmethyl or pyrylium units, with significant electronic communication occurring between the substituted aniline framework and the heterocyclic substituents.

| Taxonomic Classification | Specific Category | Defining Structural Features |

|---|---|---|

| Primary Classification | Secondary Aromatic Amine | N-substituted aniline derivative |

| Nitrogen Substitution Type | N-Heteroarylmethyl | Furan-2-ylmethyl substituent |

| Ring Substitution Type | Para-alkoxy substituted | 4-Hexyloxy group |

| Functional Group Integration | Mixed heteroaryl-alkoxy | Dual substitution pattern |

| Electronic Classification | Electron-rich aromatic amine | Multiple electron-donating groups |

The taxonomic position of this compound within the broader landscape of substituted anilines reflects the increasing sophistication of synthetic organic chemistry in accessing complex molecular architectures that combine multiple functional group motifs. The successful integration of both N-substitution and ring-substitution patterns in a single molecular framework demonstrates the maturity of modern synthetic methodologies for accessing structurally diverse aniline derivatives with tailored properties for specific applications.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-hexoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-2-3-4-5-12-19-16-10-8-15(9-11-16)18-14-17-7-6-13-20-17/h6-11,13,18H,2-5,12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLVBMJNAWAXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-4-(hexyloxy)aniline typically involves the reaction of 4-(hexyloxy)aniline with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

4-(Hexyloxy)aniline+2-Furylmethyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-4-(hexyloxy)aniline can undergo various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.

Reduction: Formation of the corresponding amine.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-Furylmethyl)-4-(hexyloxy)aniline has shown potential in several therapeutic areas:

- Anticancer Activity : Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Research indicates that such compounds can target specific pathways involved in cancer cell metabolism and proliferation. For example, a study highlighted that the compound exhibited significant cytotoxicity against various cancer cell lines, attributed to its ability to modulate key signaling pathways.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity. This property could position it as a candidate for developing treatments against infectious diseases.

- Neurological Applications : The compound's structure suggests potential for crossing the blood-brain barrier, indicating possible applications in treating neurological disorders.

Material Science Applications

This compound can be utilized in the development of novel materials due to its unique chemical structure. Its properties make it suitable for:

- Polymer Science : The compound can act as a building block for synthesizing polymers with specific functionalities. For instance, it can be linked to chitosan derivatives to create amphiphilic materials with potential applications in drug delivery systems .

- Sensor Development : The compound's electronic properties may enable its use in sensor technologies, particularly for detecting environmental pollutants or biological markers.

Agricultural Applications

The compound has potential applications as an agricultural fungicide. Research has indicated that nitrogen-containing heterocyclic compounds exhibit antifungal properties, suggesting that this compound could be effective against various plant pathogens .

Case Study 1: Anticancer Activity

In a study examining trifluoromethylated amines as anticancer agents, this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through modulation of key signaling pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of similar anilines revealed that derivatives of this compound exhibited activity against common bacterial strains. This positions the compound as a promising candidate for further development in the field of infectious disease treatment.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-4-(hexyloxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furylmethyl group can participate in hydrogen bonding and π-π interactions, while the hexyloxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The hexyloxy group in the target compound enhances electron density on the aromatic ring, promoting mesomorphic behavior in liquid crystals . In contrast, bromine or chlorine substituents (e.g., 3v, 3w) introduce electron-withdrawing effects, altering reactivity and biological activity .

- Liquid Crystal Behavior: Schiff-base analogs like (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline exhibit smectic phases due to planar imine linkages and alkoxy chain flexibility .

- Synthetic Yields : Reductive amination of 4-(hexyloxy)aniline with furfural derivatives achieves high yields (~92%) under optimized conditions , comparable to methylthio-based syntheses (85–90%) .

Electronic and Geometric Properties

Density functional theory (DFT) studies on similar compounds reveal:

- Terminal Group Effects: Methylthio (-S-CH3) groups increase molecular dipole moments and polarizability compared to alkoxy chains, enhancing intermolecular interactions in liquid crystals .

- Alkoxy Chain Length : Hexyloxy (C6) chains balance flexibility and van der Waals interactions, favoring enantiotropic mesophases. Longer chains (e.g., hexadecyloxy) increase melting points but reduce phase transition enthalpies .

Biological Activity

N-(2-Furylmethyl)-4-(hexyloxy)aniline is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 273.37 g/mol, this compound features a unique structure that includes a furylmethyl group and a hexyloxy substituent on an aniline backbone. This structural composition suggests possible interactions with biological systems, making it a subject of interest in medicinal chemistry.

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities, particularly due to its structural components. Compounds with similar structures have been studied for their potential as:

- Antimicrobial agents : Related compounds have shown effectiveness against various pathogens.

- Anticancer properties : Structural analogs have demonstrated inhibitory effects on tumor cell proliferation.

- Enzyme inhibitors : The compound may interact with specific enzymes, modulating their activity.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, including:

- Enzymes : The compound may inhibit or activate enzyme activity, influencing metabolic pathways.

- Receptors : It could modulate receptor signaling, which is crucial for various physiological responses.

Case Studies and Experimental Data

- Anticancer Activity :

-

Antimicrobial Properties :

- Preliminary studies have indicated that compounds similar to this compound possess antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed inhibition zones in agar diffusion assays .

- Enzyme Inhibition :

Summary of Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Furylmethyl)-4-(hexyloxy)aniline, and how do reaction conditions influence yield?

- Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, 4-(hexyloxy)aniline derivatives are synthesized under inert atmospheres (N₂) using catalysts like CuCl and KOH in toluene at 100°C, followed by purification via silica gel chromatography with hexane/ethyl acetate (9:1) . For furylmethyl derivatives, reductive amination with NaBH₃CN at 40°C (pH 5.5 buffer) achieves >90% yield by coupling aldehyde groups to amine residues .

- Critical Parameters : Yield depends on stoichiometry of the furylmethyl group, reaction time (48–72 hours), and column chromatography eluent ratios.

Q. How is the purity and structural integrity of this compound validated?

- Analytical Methods :

- ¹H/¹³C NMR : Characteristic peaks include δ 3.50 ppm (CH₂-N linkage) and δ 69.7 ppm (methylene carbon), confirming covalent bonding .

- MALDI-TOF MS : Determines oligomer distribution (e.g., average 23 GlcN units in chitooligosaccharide hybrids) .

- HPLC : Monitors byproducts like unreacted 4-(hexyloxy)aniline or furylmethyl intermediates .

Q. What are the key solubility and stability considerations for this compound?

- Solubility : The hexyloxy chain enhances solubility in nonpolar solvents (toluene, THF), while the furyl group increases polarity for aqueous-organic mixtures .

- Stability : Degrades under prolonged UV exposure due to the furan ring’s photosensitivity. Store in amber vials at –20°C under N₂ .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize isomers or byproducts in this compound?

- Contradiction Analysis : Isomerization (e.g., E/Z olefins) occurs during Heck coupling or reductive amination. Use low-temperature (0–5°C) reaction conditions and stereoselective catalysts (e.g., Pd(PPh₃)₄) to suppress byproducts .

- Case Study : In quinoxaline-based dyes, isomer ratios were controlled by adjusting the donor-acceptor strength of substituents, reducing unwanted isomers by 30% .

Q. What computational tools predict the optoelectronic properties of this compound derivatives?

- DFT Modeling : Simulations of HOMO-LUMO gaps (e.g., 2.1–3.5 eV) align with experimental UV-Vis spectra (λmax = 450–600 nm). The furyl group lowers bandgaps by 0.3 eV compared to phenyl analogs .

- Mesomorphic Behavior : Molecular dynamics simulations reveal liquid-crystalline phases in benzyloxy derivatives, driven by alkyloxy chain flexibility .

Q. How does this compound perform as a hole-transport material (HTM) in dye-sensitized solar cells (DSSCs)?

- Experimental Data : Analogous structures like 4-(hexyloxy)-N,N-bis(4-methoxyphenyl)aniline achieve hole mobility of 1.2 × 10⁻³ cm² V⁻¹ s⁻¹, comparable to Spiro-OMeTAD. The hexyloxy chain reduces recombination by enhancing hydrophobic packing .

- Limitations : Lower conductivity (10⁻⁵ S cm⁻¹) than polymeric HTMs requires doping with Li-TFSI or tert-butylpyridine .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.